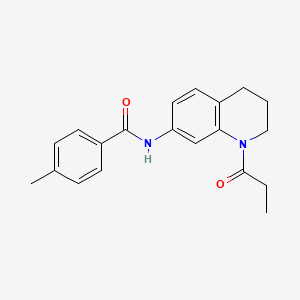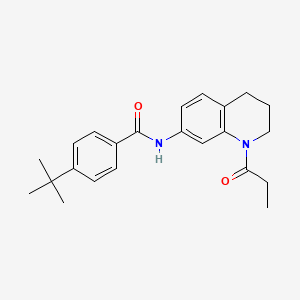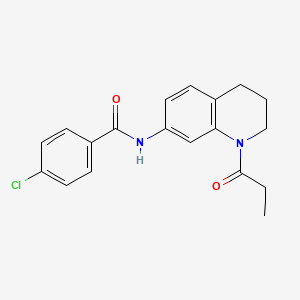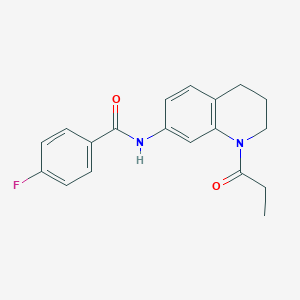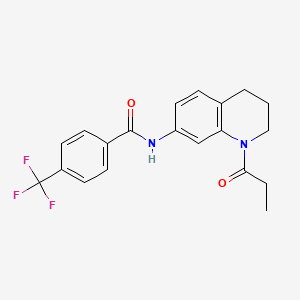
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide, more commonly referred to as N-PTQ, is a novel small molecule that has been used in a variety of scientific research applications. N-PTQ has been synthesized in a variety of ways and has been found to have a number of biochemical and physiological effects. In addition, N-PTQ has been found to have advantages and limitations for use in laboratory experiments.
科学研究应用
N-PTQ has been used in a variety of scientific research applications, including drug discovery, protein engineering, and enzyme inhibition. N-PTQ has been used to identify novel drug candidates by screening for compounds that interact with target proteins. N-PTQ has also been used in protein engineering to modify the structure and function of proteins. Finally, N-PTQ has been used to inhibit the activity of enzymes, which can be used to study the role of enzymes in biological processes.
作用机制
The mechanism of action of N-PTQ is not fully understood. However, it is believed that N-PTQ binds to target proteins and modifies their structure and function. N-PTQ is also believed to inhibit the activity of enzymes by binding to their active sites and preventing the binding of substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-PTQ are not yet fully understood. However, it is believed that N-PTQ can modulate the activity of enzymes and proteins, which could have a variety of effects on biochemical and physiological processes.
实验室实验的优点和局限性
The advantages of using N-PTQ in laboratory experiments include its low cost, its availability, and its ease of synthesis. The limitations of using N-PTQ in laboratory experiments include its relatively short shelf life and its low solubility in aqueous solutions.
未来方向
The future directions of N-PTQ research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery, protein engineering, and enzyme inhibition. Additionally, further research could be done to improve the synthesis method of N-PTQ, as well as to improve its shelf life and solubility. Finally, further research could be done to explore the potential of N-PTQ as a therapeutic agent.
合成方法
N-PTQ has been synthesized using a number of different methods, including a one-pot synthesis, a three-step synthesis, and a five-step synthesis. The one-pot synthesis involves the reaction of 1-bromo-1-propanoyl-4-(trifluoromethyl)benzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base. The three-step synthesis involves the reaction of 1-bromo-1-propanoyl-4-(trifluoromethyl)benzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the addition of a catalytic amount of palladium acetate, and finally the addition of a reducing agent. The five-step synthesis involves the reaction of 1-bromo-1-propanoyl-4-(trifluoromethyl)benzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the addition of a catalytic amount of palladium acetate, the addition of a reducing agent, and finally the addition of a protecting group.
属性
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-3-4-13-7-10-16(12-17(13)25)24-19(27)14-5-8-15(9-6-14)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUYUAVRLQBGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)









